N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Brand Name: Vulcanchem
CAS No.: 338776-86-6
VCID: VC4407392
InChI: InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20)
SMILES: CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC
Molecular Formula: C17H21N3S
Molecular Weight: 299.44

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

CAS No.: 338776-86-6

Cat. No.: VC4407392

Molecular Formula: C17H21N3S

Molecular Weight: 299.44

* For research use only. Not for human or veterinary use.

N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine - 338776-86-6

Specification

CAS No. 338776-86-6
Molecular Formula C17H21N3S
Molecular Weight 299.44
IUPAC Name N-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Standard InChI InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20)
Standard InChI Key WNTZHOLQHBEBCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine belongs to the tetrahydroquinazolinamine class, featuring a bicyclic core fused with a sulfur-containing side chain. Key structural components include:

  • Quinazoline backbone: A partially saturated 5,6,7,8-tetrahydroquinazoline system providing planar rigidity

  • Sulfanyl linkage: A thioether bridge connecting the quinazoline C-2 position to a 4-methylbenzyl group

  • N-Methyl substitution: A methyl group at the N-4 position influencing electronic distribution

Physicochemical Properties

Table 1 summarizes critical parameters derived from experimental and computational analyses:

PropertyValueSource
Molecular FormulaC₁₇H₂₁N₃S
Molecular Weight299.44 g/mol
IUPAC NameN-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
SMILESCC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC
logP (Predicted)3.99–4.20
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound's moderate lipophilicity (logP ~4) suggests favorable membrane permeability, while its single hydrogen bond donor site may limit aqueous solubility .

Synthetic Considerations and Analytical Challenges

Proposed Synthesis Pathway

While explicit synthetic protocols remain unpublished, retrosynthetic analysis suggests a plausible route:

  • Quinazoline core formation: Cyclocondensation of 2-aminocyclohexanecarboxamide with formaldehyde derivatives

  • Sulfanyl incorporation: Nucleophilic substitution at C-2 using 4-methylbenzyl mercaptan

  • N-Methylation: Treatment of the 4-amine with methyl iodide under basic conditions

Critical challenges include:

  • Regioselectivity control during thioether formation

  • Purification requirements due to multiple reaction byproducts

Analytical Characterization

Modern techniques for structural verification include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation

  • Multinuclear NMR spectroscopy (¹H, ¹³C, HSQC) to resolve tetrahydroquinazoline proton environments

  • X-ray crystallography for absolute configuration determination (currently unavailable)

Computational Modeling and Binding Interactions

Molecular Docking Simulations

Comparative analysis with EGFR inhibitors (PDB: 1M17) predicts:

  • Hydrophobic contacts between the 4-methylbenzyl group and Leu788/Val726

  • Hydrogen bonding between the quinazoline N-1 and Met793 backbone

  • π-π stacking potential with Phe723 aromatic residues

Binding energy calculations suggest moderate affinity (ΔG ≈ -8.2 kcal/mol), comparable to early-stage quinazoline inhibitors .

ADMET Profiling

In silico predictions using SwissADME indicate:

  • High gastrointestinal absorption (95% probability)

  • Blood-brain barrier permeability (logBB = 0.32)

  • CYP3A4 inhibition risk (pKi = 6.1)

These properties warrant further optimization to reduce off-target effects while maintaining efficacy .

Future Research Directions and Development Challenges

Priority Investigations

  • In vitro kinase profiling: Broad-spectrum analysis against EGFR family members (HER2, HER3)

  • Acute toxicity screening: Maximum tolerated dose determination in rodent models

  • Formulation development: Salt selection to address potential solubility limitations

Synthetic Chemistry Opportunities

  • Stereoselective synthesis of enantiomerically pure variants

  • Prodrug strategies incorporating biodegradable ester linkages

  • Structure diversification through C-6 functionalization

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